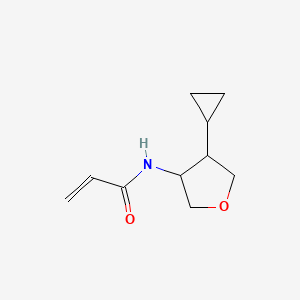
N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide, also known as CP-544326, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective antagonist of the chemokine receptor CXCR2, which is involved in various inflammatory and immune responses.
Mechanism of Action
N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide selectively antagonizes the CXCR2 receptor, which is expressed on various immune cells such as neutrophils, macrophages, and T cells. CXCR2 is involved in various inflammatory and immune responses, including chemotaxis, degranulation, and cytokine production. N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide inhibits the binding of CXCR2 to its ligands, such as interleukin-8 (IL-8), which leads to the suppression of immune and inflammatory responses.
Biochemical and Physiological Effects:
N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide has been shown to have various biochemical and physiological effects in preclinical studies. In animal models of asthma and COPD, N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide has been shown to reduce airway inflammation and hyperresponsiveness, which are hallmark features of these diseases. In animal models of rheumatoid arthritis, N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide has been shown to reduce joint inflammation and destruction. Additionally, N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide has been shown to reduce the recruitment of neutrophils and other immune cells to the site of inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide is its selectivity for the CXCR2 receptor, which minimizes off-target effects. Additionally, N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide has demonstrated efficacy in various animal models of inflammatory and immune-related diseases. However, one of the limitations of N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide is its poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for the research and development of N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further preclinical studies are needed to investigate the efficacy of N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide in other inflammatory and immune-related diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide in humans.
Synthesis Methods
The synthesis of N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide involves a multi-step process that starts with the reaction of 2-cyclopropylacetaldehyde with ethyl acrylate to form the corresponding enamine. The enamine is then reacted with 3-chloropropionyl chloride to form the key intermediate, which is subsequently treated with oxalyl chloride and then reacted with 3-aminooxetane-2-carboxamide to form N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide.
Scientific Research Applications
N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various inflammatory and immune-related diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis. In preclinical studies, N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide has demonstrated efficacy in reducing airway inflammation and hyperresponsiveness in animal models of asthma and COPD. Additionally, N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide has been shown to reduce joint inflammation and destruction in animal models of rheumatoid arthritis.
properties
IUPAC Name |
N-(4-cyclopropyloxolan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-2-10(12)11-9-6-13-5-8(9)7-3-4-7/h2,7-9H,1,3-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEDPFQUVRCEMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1COCC1C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2870927.png)
![6-(3-Fluorophenyl)-2-[1-(quinoxaline-6-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2870928.png)
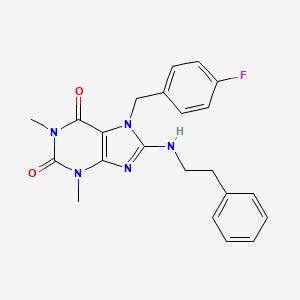
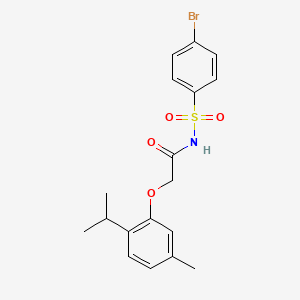

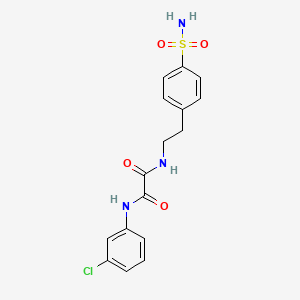
![(1R,5S)-N-(tert-butyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2870934.png)
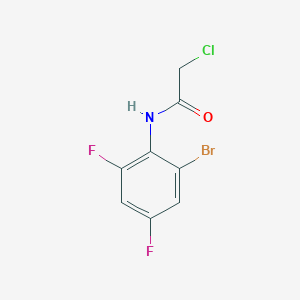
![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2870937.png)
![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2870941.png)

![3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(oxolan-2-ylmethyl)-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2870943.png)
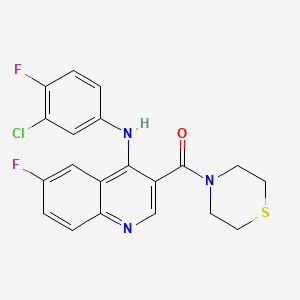
![5-(4-chlorophenyl)-1,3-dimethyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2870948.png)